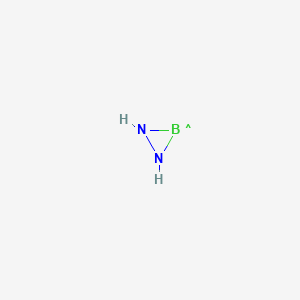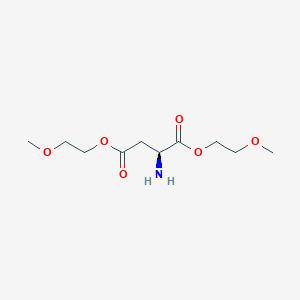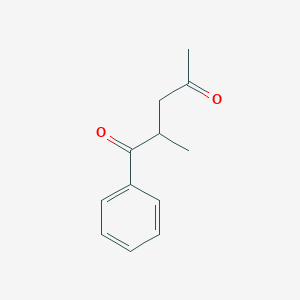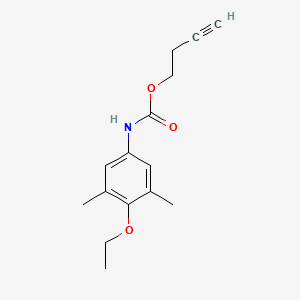
Sodium;but-3-enoic acid;butyl prop-2-enoate;ethenesulfonate;ethenyl 7,7-dimethyloctanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neodecanoic acid, ethenyl ester, polymer with butyl 2-propenoate, ethenyl acetate and sodium ethenesulfonate is a complex polymeric compound. It is primarily used in the production of polymeric binding agents for latex coatings, adhesives, and solvent-borne polymers. This compound is known for its versatility and effectiveness in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of neodecanoic acid, ethenyl ester with butyl 2-propenoate, ethenyl acetate, and sodium ethenesulfonate. The polymerization process is typically initiated by free-radical initiators under controlled temperature and pressure conditions. The reaction conditions are carefully monitored to ensure the desired molecular weight and polymer properties are achieved.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors. The monomers are mixed in specific ratios and subjected to polymerization under controlled conditions. The process involves the use of catalysts and stabilizers to enhance the efficiency and yield of the polymer. The final product is then purified and processed to meet the required specifications for various applications.
化学反应分析
Types of Reactions
Neodecanoic acid, ethenyl ester, polymer with butyl 2-propenoate, ethenyl acetate and sodium ethenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by reducing specific functional groups.
Substitution: Substitution reactions can occur, where one functional group is replaced by another, altering the polymer’s characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines
科学研究应用
Neodecanoic acid, ethenyl ester, polymer with butyl 2-propenoate, ethenyl acetate and sodium ethenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a binding agent in the formulation of various chemical products.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and medical coatings.
Industry: Applied in the production of adhesives, coatings, and sealants for various industrial purposes.
作用机制
The mechanism of action of this polymer involves its ability to form strong intermolecular bonds with other materials. The molecular targets include various functional groups present in the polymer, which interact with the substrates to form stable complexes. The pathways involved in its action include polymerization and cross-linking reactions, which enhance the material’s strength and durability.
相似化合物的比较
Similar Compounds
Vinyl acetate: Used in the production of polyvinyl acetate, a common adhesive.
Butyl acrylate: Employed in the manufacture of acrylic polymers for coatings and adhesives.
Sodium acrylate: Utilized in the production of superabsorbent polymers for hygiene products.
Uniqueness
Neodecanoic acid, ethenyl ester, polymer with butyl 2-propenoate, ethenyl acetate and sodium ethenesulfonate is unique due to its combination of monomers, which imparts specific properties such as enhanced adhesion, flexibility, and chemical resistance. This makes it particularly suitable for applications requiring durable and high-performance materials.
属性
CAS 编号 |
82199-03-9 |
|---|---|
分子式 |
C25H43NaO9S |
分子量 |
542.7 g/mol |
IUPAC 名称 |
sodium;but-3-enoic acid;butyl prop-2-enoate;ethenesulfonate;ethenyl 7,7-dimethyloctanoate |
InChI |
InChI=1S/C12H22O2.C7H12O2.C4H6O2.C2H4O3S.Na/c1-5-14-11(13)9-7-6-8-10-12(2,3)4;1-3-5-6-9-7(8)4-2;1-2-3-4(5)6;1-2-6(3,4)5;/h5H,1,6-10H2,2-4H3;4H,2-3,5-6H2,1H3;2H,1,3H2,(H,5,6);2H,1H2,(H,3,4,5);/q;;;;+1/p-1 |
InChI 键 |
ODEYPUXFGGPVAP-UHFFFAOYSA-M |
规范 SMILES |
CCCCOC(=O)C=C.CC(C)(C)CCCCCC(=O)OC=C.C=CCC(=O)O.C=CS(=O)(=O)[O-].[Na+] |
相关CAS编号 |
82199-03-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)







![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)



![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)
